![molecular formula C17H21FN2O3 B2494942 叔丁基-6-氟-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯 CAS No. 1258638-81-1](/img/structure/B2494942.png)

叔丁基-6-氟-2-氧代螺[吲哚啉-3,4'-哌啶]-1'-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

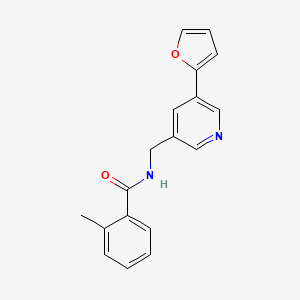

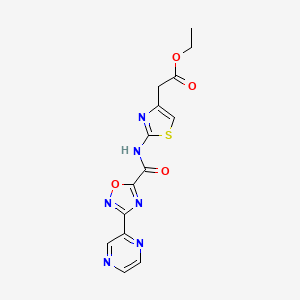

Tert-butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is a spirocyclic oxindole analogue . It belongs to a class of compounds characterized by a unique spiro-fused ring system. Spirocyclic compounds have gained attention in drug discovery due to their diverse biological activities, including interactions with various receptors .

Synthesis Analysis

- Dianion Alkylation and Cyclization : The key steps include dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate . This intermediate undergoes further transformations to yield the target compound . Demethylation : The resulting spirocyclic oxindoleethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate is demethylated to obtain the final product .

Molecular Structure Analysis

The molecular structure of tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate consists of a spirocyclic oxindole core with a tert-butyl group, a fluorine atom, and a carboxylate moiety. The spiro ring system provides rigidity and influences its biological properties .

科学研究应用

Synthesis of Spirocyclic Oxindole Analogue

This compound is used in the synthesis of a spirocyclic oxindole analogue . The synthesis process is efficient and scalable, with an overall yield of 35% over eight steps . This makes it a valuable compound in the production of spirocyclic oxindole analogues.

Drug Discovery

Spiro compounds, which include this compound, are key building blocks for drug discovery . They have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors .

Interaction with a Wide Range of Receptors

Due to their structure, spiro compounds like this one interact with a wide range of receptors . This activity has resulted in significant interest in developing efficient methods to prepare spiro compounds.

Eco-friendly Synthesis

A new indoline derivative, tert-butyl 2′-amino-3′-cyano-6′-methyl-2-oxospiro[indoline-3,4′-pyran]-5′-carboxylate, can be eco-friendly synthesized using this compound . Its spectral properties and X-ray crystal structure are also studied .

Crystal Structure Study

The compound is used in the study of crystal structures . In the molecule, the oxindole and pyran moieties are perpendicular to each other . The crystal structure is stabilized by intermolecular N−H···O and intramolecular C−H···O hydrogen bonds .

Formation of Centrosymmetric Dimer Units

Centrosymmetric dimer units are formed by intermolecular N−H···O hydrogen bonds . This property can be useful in various research applications.

作用机制

Target of Action

Spiro compounds, which this compound is a part of, have been shown to interact with a wide range of receptors . These interactions have resulted in significant interest in developing efficient methods to prepare spiro compounds .

Mode of Action

Due to their structure, spiro compounds interact with a wide range of receptors . This interaction could lead to various changes in the cellular environment, depending on the specific receptor and the nature of the interaction.

Biochemical Pathways

Spiro compounds have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . These activities suggest that the compound could potentially affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities exhibited by spiro compounds, it is likely that the compound could have diverse effects at the molecular and cellular level .

属性

IUPAC Name |

tert-butyl 6-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-5-4-11(18)10-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLFDGYPSHRWHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)F)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2494860.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2494862.png)

![(1R,5R)-1-(Bromomethyl)spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]](/img/structure/B2494866.png)

![Tert-butyl N-[[8-(prop-2-enoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2494879.png)